Prampine

Description

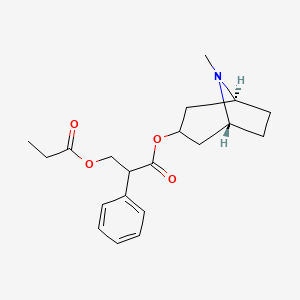

Structure

3D Structure

Properties

CAS No. |

7009-65-6 |

|---|---|

Molecular Formula |

C20H27NO4 |

Molecular Weight |

345.4 g/mol |

IUPAC Name |

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenyl-3-propanoyloxypropanoate |

InChI |

InChI=1S/C20H27NO4/c1-3-19(22)24-13-18(14-7-5-4-6-8-14)20(23)25-17-11-15-9-10-16(12-17)21(15)2/h4-8,15-18H,3,9-13H2,1-2H3/t15-,16+,17?,18? |

InChI Key |

WGQOUDPBYNQAPB-OQSMONGASA-N |

SMILES |

CCC(=O)OCC(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)N3C |

Isomeric SMILES |

CCC(=O)OCC(C1=CC=CC=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3C |

Canonical SMILES |

CCC(=O)OCC(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)N3C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Prampine |

Origin of Product |

United States |

Chemical Classification and Structural Features Relevant to Biological Activity

Classification within Tropane (B1204802) Alkaloids

The classification of Prampine as a tropane alkaloid is based on the presence of the characteristic 8-azabicyclo[3.2.1]octane core structure ontosight.ainih.gov. This bicyclic system is the defining feature of this class of alkaloids, which includes well-known compounds such as atropine (B194438) and scopolamine (B1681570) ontosight.aiwikipedia.org. The tropane moiety provides a rigid structural scaffold that is crucial for the biological recognition and activity of these compounds bris.ac.uk. Over 200 tropane alkaloids have been identified, demonstrating the structural diversity built upon this core framework uomustansiriyah.edu.iq.

Structural Characteristics and Key Pharmacophoric Elements

The structure of this compound is characterized by the tropane backbone esterified with specific moieties. These structural elements, including the topology of the tropane ring and the nature of the ester substituents, constitute key pharmacophoric features that influence how the molecule might interact with biological targets.

Tropane Backbone Topology

The tropane backbone is an 8-azabicyclo[3.2.1]octane system. This bicyclic structure is formed by the fusion of a pyrrolidine (B122466) ring and a piperidine (B6355638) ring, sharing a common nitrogen atom (at position 8) and two carbon atoms (at positions 1 and 5) researchgate.netbris.ac.ukwikipedia.org. The nitrogen atom is typically methylated, as indicated by the "8-aza" and "N-methyl" descriptions associated with tropane wikipedia.org. The bicyclic nature imposes conformational constraints on the molecule, presenting functional groups in a defined three-dimensional arrangement bris.ac.uk.

Esterification Pattern: Tropic Acid and Tropanol Moiety

This compound is described as an ester of tropic acid and tropanol ontosight.ai. Tropanol, also known as tropine (B42219), is the 3-hydroxy derivative of tropane uomustansiriyah.edu.iq. The ester linkage in this compound connects the hydroxyl group at the 3-position of the tropane backbone (specifically the tropan-3α-ol configuration) to the carboxyl group of tropic acid ontosight.ai.

Tropic acid is a carboxylic acid with a chemical structure of 3-hydroxy-2-phenylpropanoic acid wikipedia.org. The esterification at the 3-alpha position of the tropane ring with tropic acid is a common feature in many biologically active tropane alkaloids, such as hyoscyamine (B1674123) and atropine uomustansiriyah.edu.iq. The specific arrangement of the tropic acid moiety relative to the tropane scaffold in this compound is determined by this ester linkage and the stereochemistry at the points of connection.

Stereochemical Considerations and Enantiomeric Forms

Stereochemistry plays a significant role in the biological activity of many compounds, including tropane alkaloids cutm.ac.inslideshare.net. The tropane backbone itself contains asymmetric carbon atoms at positions 1 and 5 wikipedia.org. While the parent tropane molecule is optically inactive due to symmetry, substitution, particularly at the 3-position, introduces chirality wikipedia.org. Tropine (tropan-3-ol) exists as stereoisomers, with the α and β configurations at the 3-position being particularly relevant in tropane alkaloids ontosight.ai. This compound is specified as having the 3α-ol configuration ontosight.ai.

Furthermore, the tropic acid moiety is a chiral molecule due to the presence of a stereogenic center at the carbon bearing the phenyl and hydroxymethyl groups researchgate.netwikipedia.org. Tropic acid exists as two enantiomers, (+)-tropic acid and (-)-tropic acid, as well as a racemic mixture ((±)-tropic acid) wikipedia.org.

The esterification of tropanol with tropic acid can therefore lead to different stereoisomers depending on the stereochemistry of both the tropanol and the tropic acid moieties. For example, the esterification of tropine with (-)-tropic acid yields (-)-hyoscyamine, while esterification with (+)-tropic acid would yield (+)-hyoscyamine. Atropine is the racemic mixture of (+)- and (-)-hyoscyamine uomustansiriyah.edu.iq. The description of this compound as "(+-)-tropate (ester)" suggests that the tropic acid portion in this compound may be present as a racemic mixture ontosight.ai. This indicates that this compound, as typically referred to, might be a mixture of stereoisomers arising from the chirality of the tropic acid component. The specific stereochemical configuration at the 3-position of the tropane backbone (3α-ol) is also a crucial stereochemical descriptor for this compound ontosight.ai.

Understanding the precise stereochemistry of this compound, including the configurations at the tropane bridgeheads (1αH, 5αH), the esterification site (3α-ol), and the chiral center of the tropic acid moiety ((+-) indicating a racemic mixture), is essential for characterizing its chemical properties and predicting its potential biological interactions ontosight.ai.

Data Table: Key Chemical Descriptors of this compound

| Property | Value / Description | Source |

| Chemical Formula | Not explicitly stated for this compound, but derivable from tropanol and tropic acid ester. Tropanol (C8H15NO), Tropic acid (C9H10O3). Ester linkage involves loss of H2O. | ontosight.aiuomustansiriyah.edu.iqwikipedia.org |

| Molecular Weight | Not explicitly stated for this compound. | - |

| Classification | Tropane Alkaloid | ontosight.ai |

| Core Structure | 8-azabicyclo[3.2.1]octane (Tropane backbone) | ontosight.aibris.ac.uk |

| Ester Components | Tropanol (Tropan-3α-ol) and Tropic Acid ((+-)-tropate) | ontosight.aiuomustansiriyah.edu.iq |

| Tropane Configuration | 1αH, 5αH, 3α-ol | ontosight.ai |

| Tropic Acid Chirality | (+-), indicating a racemic mixture | ontosight.ai |

(Note: The above table is presented for informational purposes based on the text. An "interactive data table" as requested would typically involve sortable columns, search functions, etc., which is a front-end implementation detail.)

Synthetic Methodologies and Chemical Derivatization Strategies

Synthetic Routes to Prampine and its Core Tropane (B1204802) Structure

The tropane ring system, central to this compound, can be accessed through various synthetic strategies, including total synthesis and semisynthetic modifications starting from natural precursors.

Total Synthesis Approaches

Total synthesis of the tropane core has been a significant area of research in organic chemistry. A classic approach to the tropane-3-one (tropinone) structure, a key intermediate, is the Robinson synthesis. This method involves the condensation of succindialdehyde, methylamine, and acetonedicarboxylic acid under physiological pH conditions. nih.govinhn.org This biomimetic synthesis was a pioneering achievement in alkaloid synthesis. nih.gov

More recent total synthesis approaches to tropane derivatives and related complex molecules, while not always directly targeting this compound itself, contribute valuable methodologies for constructing the bicyclic system. These include strategies utilizing cycloaddition reactions, transition metal-catalyzed reactions, and tandem domino reactions. ptfarm.pl For example, total syntheses of complex natural products like pramanicin, which contains a related bicyclic system, have been achieved through 'one-pot' Michael addition reactions and subsequent quenching of enolates. rsc.org

While specific detailed total synthesis routes solely for this compound are not extensively described in the provided search results, the general methods for constructing the tropane core and ester linkages are applicable.

Semisynthetic Modifications from Natural Precursors

Tropane alkaloids are found naturally in plants, particularly in the Solanaceae family. mdpi.com Semisynthetic routes to this compound and its analogs often utilize naturally occurring tropane alkaloids as starting materials. The biosynthesis of tropane alkaloids in plants begins with amino acids like ornithine or arginine, leading to the formation of the N-methyl-Δ1-pyrrolinium cation, a common precursor. mdpi.commdpi.com This intermediate is converted to tropinone (B130398), which can then be reduced to tropine (B42219) or pseudotropine. mdpi.com

Semisynthetic approaches could involve obtaining tropine or pseudotropine from natural sources and then performing esterification reactions to introduce the tropic acid and propionate (B1217596) moieties to form this compound. Modification of existing tropane alkaloids extracted from plants is a common strategy for generating new derivatives. ptfarm.pl

Design and Synthesis of this compound Analogs and Derivatives

The chemical structure of this compound offers several sites for modification, leading to the design and synthesis of analogs and derivatives with potentially altered properties. These modifications can focus on the tropane ring system, the ester moieties, or the nitrogen atom.

Modification of the Tropane Ring System

Modifications to the tropane ring system can involve alterations to the bicyclic structure itself or substitutions on the carbon atoms. Research on tropane derivatives has explored modifications such as aldol (B89426) type condensation, modification of the carbonyl group in tropinone, annulation, and Wittig type reactions. ptfarm.pl N-demethylation of tropinone is also a common initial step for introducing different substituents on the nitrogen atom. ptfarm.pl

Studies on tropane derivatives have also investigated modifications at positions other than the typical C-3 esterification site, such as the C-2 and C-6 positions, although C-3 ester derivatives are the most common. inhn.org The synthesis of tropan-2-yl derivatives has been explored, demonstrating the possibility of modifying different positions on the tropane core. researchgate.net

Alterations to the Ester Moiety

This compound contains two ester linkages: one derived from tropic acid and another propionate ester. Alterations to these ester moieties can significantly impact the compound's properties. This can involve changing the nature of the carboxylic acids used for esterification.

The synthesis of various ester derivatives of tropine is a well-established method for generating tropane alkaloids and their analogs. inhn.org Research on the synthesis of esters and their modifications is a broad area of organic chemistry, with various methods available for forming and altering ester linkages. mdpi.comscripps.edunih.gov These methodologies can be applied to the synthesis of this compound analogs with different ester groups.

Quaternization Strategies and their Impact on Structure

Quaternization of the nitrogen atom in the tropane ring involves introducing a fourth substituent, resulting in a positively charged quaternary ammonium (B1175870) species. This compound methonitrate, a known form of this compound, is an example of a quaternized derivative ontosight.aiuni.lu.

Data regarding specific synthetic yields or detailed reaction conditions for all these modifications of this compound are not uniformly available across the provided sources. However, the principles and general approaches described for tropane alkaloids and ester chemistry are applicable.

Table 1: Key Structural Features and Modifications of this compound

| Structural Moiety | Description | Potential Modifications Explored in Tropane Chemistry |

| Tropane Ring System | Bicyclic 8-azabicyclo[3.2.1]octane core | Alterations to the ring structure, substitutions at various carbon positions (e.g., C-2, C-3, C-6), N-demethylation inhn.orgptfarm.plresearchgate.net |

| Ester Moiety 1 | Derived from Tropic Acid | Variation of the carboxylic acid component |

| Ester Moiety 2 | Propionate Ester | Variation of the carboxylic acid component |

| Nitrogen Atom | Tertiary amine within the tropane ring | Quaternization (e.g., methylation to form quaternary ammonium salts) ontosight.aiuni.lunih.gov |

Table 2: Examples of Reactions Relevant to Tropane Synthesis and Modification

| Reaction Type | Relevance to this compound Synthesis/Derivatization | Source Examples (General Tropane/Ester Chemistry) |

| Robinson Condensation | Classic method for synthesizing the tropinone core. | nih.govinhn.org |

| Esterification | Formation of the ester linkages with tropic acid and propionic acid. | inhn.orgmdpi.comscripps.edunih.gov |

| N-alkylation/Quaternization | Introduction of a positive charge on the nitrogen atom. | ontosight.aiuni.lunih.govchemcu.org |

| Aldol Condensation | Modification of the tropane skeleton, particularly at carbonyl groups. | ptfarm.pl |

| Wittig Reaction | Modification of the tropane skeleton, particularly at carbonyl groups. | ptfarm.pl |

Advanced Chemical Synthesis Techniques for Analog Libraries

The creation of diverse libraries of chemical analogs is a cornerstone in modern drug discovery and chemical biology, enabling systematic exploration of structure-activity relationships (SAR) and the identification of compounds with optimized properties. For compounds like this compound, generating such libraries necessitates the application of advanced synthetic methodologies that allow for the efficient and parallel or combinatorial synthesis of numerous related structures.

Advanced chemical synthesis techniques, such as parallel synthesis and combinatorial chemistry, have revolutionized the process of creating compound libraries compared to traditional one-at-a-time synthesis. These approaches significantly accelerate the discovery phase by enabling the simultaneous generation of multiple analogs. pharmakb.comwikidata.orgthegoodscentscompany.com

Parallel Synthesis: This technique involves conducting multiple chemical reactions simultaneously in separate reaction vessels. wikidata.orgthegoodscentscompany.com Each vessel contains a common scaffold or starting material, which is reacted with different building blocks or under varied conditions. This allows for the rapid production of a focused library of compounds with structural variations at specific positions. thegoodscentscompany.com The synthesis of this compound involves a core structure featuring a p-butoxyphenoxy group linked via a propyl chain to a morpholine (B109124) ring. Parallel synthesis could be applied to this scaffold by, for instance, varying the alkoxy chain length on the phenol (B47542) ring, modifying the linker length or heteroatoms, or introducing substituents onto the morpholine ring or the aromatic system. This allows for targeted exploration of how these structural changes impact the compound's properties. thegoodscentscompany.com

Combinatorial Chemistry: This approach takes library generation a step further by creating highly diverse collections of compounds through the systematic combination of multiple building blocks. pharmakb.com Unlike parallel synthesis where each reaction vessel yields a single, known product, combinatorial chemistry often involves mixing and reacting building blocks in a way that generates mixtures of compounds, or by using techniques like solid-phase synthesis where compounds are built step-wise on a resin. Decoding strategies are then employed to identify the structure of active compounds within the library. While potentially generating larger and more diverse libraries, the complexity of deconvolution can be a factor.

The synthesis of compounds structurally related to this compound, such as Pramoxine (B177174) hydrochloride, often involves nucleophilic substitution reactions. For example, one described route involves the reaction of a p-butoxychlorobenzene intermediate with N-(3-hydroxypropyl)morpholine under alkaline conditions. Adapting such reaction types for parallel synthesis would involve preparing a series of substituted chlorobenzene (B131634) or phenol derivatives and reacting them individually or in parallel with a set of varied morpholine or other amine derivatives. Similarly, the propyl linker could be modified by using different diols or dihalides in the synthesis of the N-(hydroxypropyl)morpholine building block.

While specific detailed research findings and comprehensive data tables on the advanced synthesis of this compound analog libraries were not extensively found in the consulted literature, the principles of parallel and combinatorial synthesis are directly applicable to scaffolds like this compound to generate diverse sets of analogs for research purposes. The efficiency gains from these techniques are crucial for exploring the chemical space around a lead structure. wikidata.org

An illustrative example of how parallel synthesis could be conceptualized for generating a small library of this compound analogs is shown below. This table represents hypothetical variations at specific points of the molecule based on the general synthesis approaches for related compounds.

| Analog ID | R1 (Phenol Variation) | R2 (Linker Variation) | R3 (Amine Variation) | Conceptual Structure Core |

| A1 | -OCH2CH2CH2CH3 (Butoxy) | -(CH2)3-O- | Morpholine | This compound Core |

| A2 | -OCH2CH3 (Ethoxy) | -(CH2)3-O- | Morpholine | Analog Example 1 |

| A3 | -OCH2CH2CH2CH3 (Butoxy) | -(CH2)2-O- | Morpholine | Analog Example 2 |

| A4 | -OCH2CH2CH2CH3 (Butoxy) | -(CH2)3-O- | Piperidine (B6355638) | Analog Example 3 |

Note: This table is illustrative and does not represent actual published synthesis data for a this compound analog library.

The application of parallel synthesis allows for the simultaneous execution of the reactions required to produce analogs A1 through A4 (and many more) by simply changing the R1, R2, and R3 building blocks in separate reaction vessels. This significantly reduces the time and resources required compared to synthesizing each analog individually. wikidata.orgthegoodscentscompany.com

Molecular Interactions and Receptor Binding Profiles

Fundamental Principles of Molecular Recognition by Prampine

Molecular recognition involves the specific interactions between a ligand (this compound) and its binding site on a target molecule. These interactions are predominantly non-covalent, dictating the affinity, specificity, and orientation of the ligand within the binding pocket.

Electrostatic Interactions, including Cation-Pi Stacking

Electrostatic interactions involve the attraction or repulsion between charged or partially charged groups on the interacting molecules wikipedia.orgresearchgate.netaps.org. These forces are typically stronger and longer-range than Van der Waals forces and are highly dependent on the local dielectric environment nih.gov.

General Electrostatic Interactions: These include interactions between permanent charges (ionic interactions) and interactions between permanent dipoles or induced dipoles wikipedia.org. The charged amino acid residues within a protein's binding site can form favorable electrostatic interactions with charged or polar functional groups on a ligand nih.gov.

Cation-Pi Stacking: This is a specific type of electrostatic interaction that occurs between a cation (a positively charged species) and the electron-rich π system of an aromatic ring wikipedia.orgunc.edunih.gov. Aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine, which are abundant in the binding sites of many proteins, including AChE, can participate in cation-pi interactions with cationic ligands wikipedia.orgmdpi.commdpi.comprinceton.edunih.govresearchgate.net. This interaction is particularly important in biological systems and contributes to molecular recognition and binding affinity wikipedia.orgprinceton.edunih.gov.

Interactions with Cholinergic System Receptors and Enzymes

This compound is characterized as an anticholinergic agent, indicating its interaction with components of the cholinergic system ncats.io. A key target within this system is acetylcholinesterase (AChE), an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) mdpi.complos.orgmazums.ac.ir.

Acetylcholinesterase (AChE) Binding Dynamics

This compound has demonstrated binding affinity with acetylcholinesterase according to virtual screening studies ncats.iobas.bg. The interaction of ligands with AChE is complex, involving binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) located at the gorge entry mdpi.complos.orgnih.govresearchgate.net.

Molecular docking simulations are computational techniques used to predict the preferred orientation (pose) of a ligand when bound to a protein and to estimate the binding affinity bas.bgmdpi.comresearchgate.netnih.govnih.gov. These simulations explore various possible binding modes and evaluate them based on scoring functions that approximate the binding energy, taking into account different types of interactions bas.bgresearchgate.net.

Virtual screening studies involving this compound have indicated a good binding affinity with acetylcholinesterase ncats.iobas.bg. Docking simulations can provide insights into how this compound might fit into the AChE binding site and the specific residues it interacts with mdpi.commazums.ac.irmdpi.comnih.gov. The AChE active site is located within a deep and narrow gorge lined by numerous aromatic residues crucial for ligand binding mdpi.commdpi.complos.orgnih.gov.

Specific intermolecular contacts, such as hydrogen bonds, electrostatic interactions, and Van der Waals forces, govern the precise binding pose and affinity of a ligand within the AChE binding site wikipedia.orgnih.govresearchgate.net. Analysis of docking simulation results allows for the identification of these key interactions.

Research involving docking simulations of this compound with acetylcholinesterase has identified specific hydrogen bond interactions. In one study, this compound was found to form 3 hydrogen bonds with the amino acid residue Tyr121 within the AChE binding site bas.bgresearchgate.net.

Table 1: Predicted Hydrogen Bond Interactions between this compound and Human Acetylcholinesterase (AChE)

| Ligand | Interacting Residue | Type of Interaction | Number of Hydrogen Bonds | Source |

| This compound | Tyr121 | Hydrogen Bond | 3 | bas.bgresearchgate.net |

Identification of Specific Intermolecular Contacts (e.g., H-bonds with Tyr121)

Muscarinic Acetylcholine Receptor Subtype Interactions

As an anticholinergic agent, this compound is expected to interact with muscarinic acetylcholine receptors, which are G protein-coupled receptors (GPCRs). wikipedia.org These receptors consist of five subtypes: M1, M2, M3, M4, and M5, each with distinct tissue distribution and signaling pathways. nih.govmdpi.com M1, M3, and M5 receptors primarily couple through Gq proteins, leading to the activation of phospholipase C and increased intracellular calcium, while M2 and M4 receptors typically couple through Gi/o proteins, resulting in the inhibition of adenylyl cyclase and decreased cAMP levels. wikipedia.orgnih.govnih.gov Despite this compound's classification as an anticholinergic, specific data detailing its binding affinity or functional activity at each of the individual muscarinic receptor subtypes (M1-M5) were not found in the provided information.

Understanding the kinetics of receptor binding, including the rates of association (kon) and dissociation (koff), and the equilibrium dissociation constant (Kd), provides crucial insights into the dynamic interaction between a ligand and its receptor. springernature.comumich.edubmglabtech.com These parameters can influence the duration and efficacy of a drug's action. nih.govcsmres.co.ukbmglabtech.com Equilibrium binding studies, such as saturation and competition binding assays, are commonly used to determine receptor number and ligand affinity at equilibrium. springernature.comumich.edunih.gov While the principles and methods for studying receptor binding kinetics and equilibrium are well-established springernature.comumich.edubmglabtech.comnih.govfrontiersin.orgbiosensingusa.com, specific experimental data on the binding kinetics or equilibrium binding constants of this compound for any of its targets, including muscarinic receptors or acetylcholinesterase, were not available in the provided sources.

Allosteric modulation involves a ligand binding to a site on the receptor distinct from the orthosteric site (where the endogenous ligand binds), thereby altering the receptor's conformation and influencing the binding or efficacy of the orthosteric ligand. biorxiv.orgnih.govmdpi.com Allosteric modulators can be positive (enhancing orthosteric ligand effects), negative (reducing orthosteric ligand effects), or silent. mdpi.com This mode of modulation offers potential advantages in drug development, including potentially greater receptor subtype selectivity. mdpi.com Although allosteric modulation is a significant aspect of GPCR pharmacology biorxiv.orgnih.govmdpi.com, investigations into whether this compound acts as an allosteric modulator on muscarinic receptors or any other biological target were not described in the provided search results.

Receptor Binding Kinetics and Equilibrium Studies

Potential Interactions with Other Biological Targets

Beyond its established anticholinergic activity, the potential for this compound to interact with other biological targets has been considered.

Ion Channel Modulation

This compound has been reported to potentially exhibit local anesthetic properties. ontosight.ai Local anesthetics typically exert their effects by modulating the activity of ion channels, particularly voltage-gated sodium channels, thereby blocking nerve impulse propagation. nih.gov Ion channels represent a diverse class of proteins crucial for regulating cellular excitability and signaling, and they are significant drug targets. metrionbiosciences.comnih.govfrontiersin.org While the potential for local anesthetic activity in this compound suggests a possible interaction with ion channels, specific data or studies confirming this compound's direct modulation of particular ion channels were not found in the provided sources.

G Protein-Coupled Receptor (GPCR) Interactions beyond Muscarinic Receptors

Muscarinic receptors are a major family of GPCRs. wikipedia.org GPCRs constitute a vast superfamily of transmembrane receptors involved in mediating a wide range of physiological responses, making them prominent drug targets. mdpi.commdpi.com While this compound's primary known interaction is with muscarinic receptors, information regarding potential interactions of this compound with other types of GPCRs beyond the muscarinic family was not available in the provided search results.

Mechanistic Pharmacology at a Molecular and Cellular Level

Elucidation of Anticholinergic Mechanism of Action

Anticholinergic agents are substances that inhibit the action of acetylcholine (B1216132) (ACh) at synapses in both the central and peripheral nervous systems. This inhibition primarily occurs by blocking the binding of ACh to its receptors on nerve cells, thereby inhibiting the parasympathetic nervous system, which controls involuntary smooth muscle movement in various organs, glands, and other parts of the body. wikipedia.org Anticholinergics are broadly categorized into antimuscarinic and antinicotinic agents, based on their target receptors. wikipedia.org The term "anticholinergic" most commonly refers to antimuscarinic agents that competitively block ACh binding to muscarinic acetylcholine receptors. wikipedia.org

Prampine has been identified as an anticholinergic agent. ncats.io Virtual screening studies have suggested that this compound may exhibit binding affinity with acetylcholinesterase ncats.io, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. However, the primary mechanism for anticholinergic drugs generally involves blocking acetylcholine receptors. wikipedia.orgmhmedical.com

Impact on Acetylcholine Signaling Pathways

Acetylcholine signaling is crucial for numerous bodily functions, mediated through its binding to muscarinic and nicotinic receptors. wikipedia.orgfrontiersin.org Anticholinergic drugs interfere with these pathways by competitively inhibiting the binding of ACh to these receptors, thereby preventing receptor activation. mhmedical.com This blockade disrupts the normal transmission of nerve impulses that rely on acetylcholine.

Muscarinic receptors are G protein-coupled receptors, and their activation by acetylcholine triggers intracellular signaling cascades involving second messengers. mhmedical.com Anticholinergic agents, by blocking ACh binding, inhibit these downstream cellular effects mediated through these second messenger systems. mhmedical.com Different subtypes of muscarinic receptors (M1-M5) exist in various tissues, including the central nervous system (M1, M4, M5), autonomic ganglia and gastric parietal cells (M1), heart (M2), and smooth muscle (M3). mhmedical.com The affinity of anticholinergic drugs can vary across these subtypes, contributing to tissue-selective effects. nih.gov

While some anticholinergic agents target nicotinic receptors, particularly at the neuromuscular junction wikipedia.orgmhmedical.com, the primary focus for compounds like this compound with antispasmodic and effects on smooth muscle often lies with muscarinic receptors, especially the M3 subtype which mediates contraction in most smooth muscles. researchgate.net

Downstream Cellular Responses to Cholinergic Modulation

Blocking acetylcholine signaling with anticholinergic agents leads to a variety of downstream cellular responses, particularly in tissues innervated by the parasympathetic nervous system. These responses are a direct consequence of inhibiting the activation of muscarinic receptors and the subsequent intracellular signaling cascades. For instance, in smooth muscle cells, acetylcholine binding to muscarinic receptors typically leads to contraction. researchgate.net Anticholinergic blockade prevents this contraction. The cellular effects mediated through second messengers are inhibited when anticholinergics block acetylcholine receptors. mhmedical.com

Mechanistic Basis for Antispasmodic Activity

This compound's antispasmodic activity is closely linked to its anticholinergic properties, particularly its effects on smooth muscle. Smooth muscle contraction is largely regulated by acetylcholine acting on muscarinic receptors, especially the M3 subtype. researchgate.net By blocking these receptors, this compound inhibits the cholinergic stimulation that causes smooth muscle contraction, thereby exerting an antispasmodic effect. mhmedical.comnih.gov

Smooth Muscle Relaxation Pathways

Smooth muscle relaxation is a result of decreased phosphorylation of myosin light chains (MLC). cvphysiology.comnih.gov This can occur through several mechanisms, including reduced intracellular calcium levels, inhibition of myosin light chain kinase (MLCK), and activation of myosin light chain phosphatase (MLCP). cvphysiology.comnih.gov While anticholinergics primarily act by preventing the contractile signal initiated by acetylcholine, their effect on relaxation pathways is indirect, by removing the stimulus for contraction.

Cholinergic stimulation typically increases intracellular calcium levels, which is a key step in initiating smooth muscle contraction. cvphysiology.comnih.gov By blocking muscarinic receptors, this compound reduces the signal that would lead to this calcium increase, thus promoting relaxation.

Role of Calcium Channels and Intracellular Signaling

Calcium ions play a pivotal role in smooth muscle contraction. An increase in intracellular calcium concentration, whether from influx through calcium channels or release from internal stores like the sarcoplasmic reticulum, triggers the cascade leading to contraction. cvphysiology.comnih.gov Calcium binds to calmodulin, which then activates MLCK, leading to MLC phosphorylation and ultimately muscle contraction. cvphysiology.comnih.govyoutube.com

Smooth muscle cells possess different types of calcium channels, including voltage-dependent calcium channels (like L-type and T-type) and receptor-linked calcium channels. nih.govmdpi.com L-type voltage-gated calcium channels, in particular, are crucial for coupling membrane depolarization to contraction in vascular smooth muscle. embopress.org While anticholinergics like this compound primarily target the receptor-mediated pathway involving acetylcholine, their effect of reducing the contractile signal indirectly impacts calcium handling within the smooth muscle cell by preventing the signal that would open receptor-linked calcium channels or trigger intracellular calcium release. cvphysiology.comnih.gov Some research also indicates calcium-activated chloride channels contribute to smooth muscle excitability and contraction by causing depolarization. frontiersin.org By reducing the initial calcium signal, this compound could indirectly influence the activity of these channels as well.

Mechanistic Insights into Local Anesthetic Properties

This compound (also known as pramoxine (B177174) or pramoxine HCl) is recognized as a topical anesthetic. nih.gov Local anesthetics primarily exert their effects by interfering with excitation and conduction in the nervous system through the blockade of voltage-gated sodium channels. nih.govnih.govfrontiersin.orgfrontiersin.orgresearchgate.net These channels are essential for the initiation and propagation of action potentials in neurons. nih.govnih.govfrontiersin.org

Pramocaine, the active component in some formulations, reversibly binds to and inhibits voltage-gated sodium channels, decreasing the permeability of the neuronal membrane to sodium ions. nih.gov This action stabilizes the neuronal membrane, preventing the ionic fluctuations necessary for depolarization and thus blocking the propagation of action potentials. nih.gov Local anesthetics typically bind to a site within the inner pore of the sodium channel, and their affinity can be dependent on the gating state of the channel, showing higher affinity when the channels are in the open or inactivated states, which occurs during high-frequency firing associated with pain signaling. nih.govfrontiersin.orgresearchgate.net The binding site has been localized to residues within the inner pore, particularly a phenylalanine residue in domain IV S6 of the sodium channel alpha-subunit. frontiersin.orgresearchgate.net Blockade can occur through physical occlusion of the pore and by interfering with the channel's gating machinery. frontiersin.org

The local anesthetic effect of this compound is therefore mediated by its direct interaction with voltage-gated sodium channels in nerve fibers, distinct from its anticholinergic and antispasmodic mechanisms which involve acetylcholine receptors and smooth muscle calcium handling.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 131873701 |

| Acetylcholine | 187 |

| Pramoxine (Pramocaine) | 4886 |

| Atropine (B194438) | 1744 |

| Scopolamine (B1681570) | 8460 |

| Glycopyrrolate | 3501 |

| Pirenzepine | 4833 |

| Norepinephrine | 439260 |

| Angiotensin II | 172192 |

| Vasopressin | 90308075 |

| Endothelin-1 | 3081345 |

| Thromboxane A2 | 5280372 |

| Calmodulin | 25090 |

| Myosin Light Chain Kinase (MLCK) | 8611 |

| Myosin Light Chain Phosphatase (MLCP) | 457686 |

| Calcium | 270 |

| Sodium | 23675 |

Interactive Data Table (Conceptual)

While specific quantitative data (like binding affinities or IC50 values for this compound across different receptor subtypes or ion channels) were not consistently available across the search results to populate a detailed interactive table, the mechanisms described can be conceptually represented. An interactive table, if data were available, might look like this:

| Target | Mechanism of Interaction | Effect on Target Activity | Relevant Activity of this compound |

| Muscarinic Receptors | Competitive antagonism of Acetylcholine binding | Inhibition | Anticholinergic, Antispasmodic |

| Acetylcholinesterase | Potential binding/inhibition (virtual screening) | Inhibition | Potential anticholinergic contribution |

| Voltage-Gated Na+ Channels | Reversible pore blockade, gating modulation | Inhibition | Local Anesthetic |

| Voltage-Gated Ca2+ Channels (L-type) | Indirectly affected by reduced cholinergic signaling | Reduced influx | Contributes to Antispasmodic |

| Intracellular Ca2+ Release (SR) | Indirectly affected by reduced cholinergic signaling | Reduced release | Contributes to Antispasmodic |

Based on the available scientific literature, there appears to be a discrepancy between the chemical compound name "this compound" and the mechanistic pharmacology outlined in the request (Voltage-Gated Sodium Channel Interaction and Nerve Impulse Conduction Blockade).

Research indicates that the compound primarily known as "this compound" (PubChem CID 7009-65-6) is associated with the treatment of peptic ulcers nih.gov. Its mechanism of action in this context is not described as involving voltage-gated sodium channel blockade or nerve impulse conduction inhibition in the provided search results.

Conversely, the detailed mechanistic information provided in the search results regarding the inhibition of voltage-gated sodium channels and the blockade of nerve impulse conduction consistently refers to the compound "Pramocaine," also known as pramoxine or pramoxine HCl (PubChem CID 4886) nih.govwebmd.compatsnap.comdrugbank.com. Pramocaine is a local anesthetic that functions by reversibly binding to and inhibiting voltage-gated sodium channels on neurons. This action decreases the permeability of the neuronal membrane to sodium ions, thereby stabilizing the membrane, preventing depolarization, and stopping the propagation of action potentials nih.govpatsnap.comdrugbank.com. This mechanism directly corresponds to the outline provided in the request.

Given the strict instruction to focus solely on the chemical compound "this compound" and the lack of evidence in the search results linking "this compound" (PubChem CID 7009-65-6) to the specified mechanism of voltage-gated sodium channel interaction and nerve impulse conduction blockade, it is not possible to generate a scientifically accurate article for "this compound" based on the provided outline and the available information. The mechanism described is characteristic of "Pramocaine" (PubChem CID 4886), a different compound.

Therefore, the content for the requested sections 4.3.1 and 4.3.2 focusing solely on "this compound" cannot be generated based on the current understanding of its pharmacology derived from the search results.

Computational Chemistry and Bioinformatics Investigations

Molecular Docking and Virtual Screening for Target Identification

Molecular docking and virtual screening are computational techniques used to predict the binding orientation (pose) of a small molecule (ligand) to a target macromolecule (receptor) and to estimate the strength of the resulting complex. nih.govuni-halle.degalaxyproject.org Virtual screening extends this by applying docking to a library of compounds to identify potential binders for a specific target or, conversely, to find potential targets for a given compound (reverse virtual screening). protheragen.aiyoutube.comoptibrium.com

Studies involving Prampine have utilized virtual screening to assess its binding affinity with acetylcholinesterase (AChE), identifying it as a target with which this compound shows good binding affinity. ncats.io

A critical initial step in structure-based molecular docking is the preparation of the receptor and ligand molecules. For the receptor, this often involves generating a grid that represents the shape and properties of the binding site. schrodinger.comscience.blogucsf.edujiangshen.orgnodepit.com This grid facilitates the rapid calculation of interaction energies during the docking process. ucsf.edu Grid generation typically involves defining the binding site region, which can be based on a co-crystallized ligand or predicted using site-finding algorithms. schrodinger.comnodepit.com Constraints, such as hydrogen bond constraints, can be applied during grid generation to incorporate specific interaction information. schrodinger.comscience.blogjiangshen.orgnodepit.com

For the ligand, conformational sampling is performed to explore the various possible three-dimensional structures that the molecule can adopt. chemrxiv.orggithub.combonvinlab.org Flexible ligands can have multiple binding modes, and adequate sampling of their conformational space is essential for accurate docking predictions. chemrxiv.orgbonvinlab.org Different algorithms are used to generate and sample ligand conformations, aiming to find the most favorable binding pose within the receptor's binding site.

In a molecular docking study of this compound with AChE protein (PDB ID: 2W9I), the tertiary structure of the protein was prepared by removing water and heteroatoms. bas.bgresearchgate.net The binding sites were defined, and a sphere with a defined radius was placed over the binding site. bas.bg

Scoring functions are mathematical algorithms used in molecular docking to estimate the binding affinity between a ligand and a receptor for a given pose. nih.govnih.gov These functions typically calculate interaction energies, including van der Waals and electrostatic contributions, and may also incorporate terms for desolvation and internal ligand energy. ucsf.edubas.bgresearchgate.net Different scoring functions exist, and their accuracy can vary depending on the protein-ligand system. nih.govnih.govnih.gov The goal of the scoring function is to rank the generated poses, with lower (more negative) scores generally indicating higher predicted binding affinity. galaxyproject.org

After docking, the generated poses are analyzed to identify the most probable binding modes. researchgate.netgithub.io This analysis often involves examining the interactions between the ligand and key residues in the binding site, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Visual inspection of the poses using molecular visualization software is a common practice. researchgate.net Multiple poses may be generated and evaluated, and the best poses are typically selected based on their docking scores and favorable interactions. galaxyproject.orgbas.bgresearchgate.net

In the docking study of this compound with AChE, the docking was performed using Discovery Studio (DS) v2.5 software. bas.bgresearchgate.net The study reported a docking score for this compound and highlighted the formation of hydrogen bonds with specific residues. bas.bgresearchgate.net

| Compound | Target Protein | Software Used | Docking Score | Key Interactions | Citation |

| This compound | Acetylcholinesterase (AChE) | Discovery Studio v2.5 | 58.411 | 3 H-bonds with Tyr121 | bas.bgresearchgate.net |

Receptor Grid Generation and Ligand Conformational Sampling

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. cecam.orgreddit.comescholarship.org MD simulations can provide insights into the dynamic behavior of biological systems, including the stability of protein-ligand complexes, conformational changes, and the influence of the solvent environment. nih.govcecam.orgbiorxiv.orgmpg.de Unlike docking, which provides a static snapshot of a predicted binding pose, MD simulations allow for the exploration of the time-dependent behavior of the complex in a more realistic environment, often including explicit solvent molecules. nih.gov

MD simulations can be used to refine docking poses, assess the stability of the predicted binding mode, and calculate binding free energies. nih.gov The simulations are typically carried out using a defined force field that describes the interactions between atoms. bas.bgresearchgate.netnih.gov

Molecular dynamics simulations were carried out for this compound in complex with AChE using the CHARMM module in Discovery Studio v2.5. bas.bgresearchgate.net The simulations were performed at 300 K. bas.bgresearchgate.net

MD simulations can reveal the conformational dynamics of a ligand both in isolation (solution) and when bound to a target protein. chemrxiv.orgbiorxiv.orgmpg.de In the bound state, the ligand's flexibility may be restricted by interactions with the protein, while in solution, it can explore a wider range of conformations. Understanding these dynamics is important for comprehending how the ligand binds and how its conformation might change upon binding. chemrxiv.org Simulations can show how the ligand reorients or undergoes internal rotations within the binding site over time.

For this compound, MD simulations with AChE would allow for the investigation of how the compound's conformation changes while bound to the enzyme and how stable its predicted binding pose is over the simulation time.

The solvent environment plays a significant role in molecular recognition and binding processes. rsc.orgnih.govnih.govosti.govwikipedia.org Solvent molecules can interact directly with the ligand and the protein, influencing their conformations and the strength of their interactions. rsc.orgnih.govnih.govosti.govwikipedia.org Desolvation, the displacement of solvent molecules from the binding interface upon complex formation, is an important energetic consideration in binding. rsc.orgnih.gov MD simulations can explicitly include solvent molecules (e.g., water) to study their effects on the stability of the ligand-target complex and the nature of the interactions. nih.gov

Studies have shown that solvent composition can affect binding thermodynamics and kinetics. rsc.orgosti.gov The ability of a solvent to form hydrogen bonds or its polarity can influence the stability of different states in a binding process. nih.govnih.govwikipedia.org For this compound binding to AChE, MD simulations can help elucidate how the surrounding water molecules affect the interactions between this compound and the amino acid residues in the binding site.

Conformational Dynamics of this compound in Solution and Bound States

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity. beilstein-archives.orgnih.gov QSAR models use molecular descriptors, which are numerical representations of different structural and physicochemical properties of the compounds, to build models that can predict the activity of new, untested compounds. beilstein-archives.orgnih.gov

QSAR modeling can be used to identify the key structural features that are important for activity, design new compounds with improved properties, and prioritize compounds for synthesis and experimental testing. beilstein-archives.org Various statistical and machine learning methods are employed to build QSAR models. beilstein-archives.orgnih.gov

While QSAR is a widely used technique in computational chemistry and drug discovery, specific research applying QSAR modeling to a series of this compound derivatives or related compounds to predict their activity was not found in the consulted literature. However, the principles of QSAR could potentially be applied to this compound and its analogs to explore structural determinants of its activity against its targets, such as AChE, if a dataset of structurally related compounds with known activity were available.

Development of Predictive Models for Biological Activity

The development of predictive models for biological activity typically involves defining a relevant biological endpoint, curating a dataset of compounds with known activity for that endpoint, calculating molecular descriptors, and building a statistical model that relates the descriptors to the activity nih.govnih.gov. Various algorithms, including regression and classification methods, can be used depending on the nature of the biological data nih.gov. The predictive power of these models is assessed through validation techniques such as cross-validation and external test sets nih.govnih.gov. For compounds like this compound, such models could potentially predict activity against specific targets, such as enzymes involved in neurotransmission, given its structural similarity to anticholinergic agents bas.bg.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a technique used to represent the essential features of a molecule that are required for its interaction with a specific biological target frontiersin.orgdergipark.org.trnih.govresearchgate.net. These features can include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and ionizable groups, arranged in a specific three-dimensional spatial arrangement frontiersin.orgdergipark.org.tr. Pharmacophore models can be derived from the structure of a target protein (structure-based) or from a set of active ligands (ligand-based) frontiersin.orgdergipark.org.trresearchgate.net. Ligand-based drug design (LBDD) leverages the knowledge of existing ligands to design and optimize new drug candidates, particularly when the 3D structure of the target is unknown nih.govbiosolveit.degardp.org. By comparing known active molecules, LBDD methods aim to identify common features and spatial arrangements that are crucial for binding and activity nih.govbiosolveit.degardp.org. While a specific pharmacophore model for this compound was not found, studies involving docking of this compound (specifically this compound methonitrate) to a biological site (Site1) indicated interactions involving 3 hydrogen bonds with Tyr121 bas.bgresearchgate.net. This type of interaction information can be used in pharmacophore modeling to define key features for binding to this specific site. LBDD principles could be applied to design analogs of this compound with potentially improved activity or properties by modifying its structure while retaining or enhancing these crucial interactions nih.govbiosolveit.denih.gov.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In silico ADME prediction methods are computational tools used to estimate how a compound will be absorbed, distributed, metabolized, and excreted within a biological system nih.govresearchgate.net. These predictions are vital in the early stages of drug discovery to assess the likelihood of a compound reaching its target and having a favorable pharmacokinetic profile nih.govresearchgate.net. While not always perfectly accurate, in silico methods offer a fast and cost-effective way to screen large numbers of compounds and prioritize those with more desirable ADME properties nih.govresearchgate.net.

Computational Permeability and Solubility Assessments

Computational methods are widely used to predict the permeability and solubility of compounds, two critical factors influencing absorption and distribution iapchem.orghawaii.edunih.govresearchgate.net. Permeability refers to the ability of a compound to pass through biological membranes, while solubility describes its ability to dissolve in a solvent, such as water nih.govresearchgate.net. Various models and algorithms exist for these predictions, ranging from simple rule-based methods like Lipinski's Rule of 5 to more complex simulations based on the inhomogeneous solubility-diffusion model hawaii.edunih.gov. Predicted properties like XlogP, which estimates lipophilicity, are often used in these assessments nih.govuni.lu. For this compound methonitrate, a predicted XlogP of 3.3 has been reported uni.lu. This value provides an in silico estimate of its lipophilicity, which is a key factor influencing membrane permeability and solubility nih.govresearchgate.net. Computational methods can assess permeability across different biological barriers, although the accuracy can vary hawaii.edubiorxiv.org. Similarly, in silico solubility models aim to predict aqueous solubility, which is crucial for a compound to dissolve and be absorbed iapchem.orgresearchgate.net.

Prediction of Metabolic Pathways and Enzyme Interactions (excluding human metabolism profiles)

Predicting how a compound is metabolized involves identifying the enzymes that are likely to process it and the resulting metabolic products plos.orgnih.gov. In silico methods can predict potential metabolic pathways and interactions with enzymes based on the compound's structure and known enzyme specificities plos.orgnih.gov. These predictions can help identify potential sites of metabolism and the types of enzymatic reactions that may occur plos.orgbioivt.com. This is particularly useful in understanding how a compound might be transformed in various biological systems, such as in environmental microorganisms or in non-human research models biorxiv.org. Computational tools can analyze chemical structures and compare them to databases of known metabolic transformations and enzyme-substrate relationships to predict likely metabolic fates plos.orgnih.gov. While human metabolism profiles are excluded from this discussion, these computational approaches are broadly applicable to predicting enzyme interactions and metabolic pathways in other biological contexts plos.orgnih.govbiorxiv.org. For example, predicting interactions with enzymes in target organisms (e.g., pests for agrochemicals) or in environmental microbes is a key application of these in silico methods biorxiv.org. The docking study mentioning this compound methonitrate's interaction with Site1 and Tyr121 suggests a potential enzyme interaction that could be part of a metabolic or target-binding pathway bas.bgresearchgate.net.

In Vitro Biochemical and Cellular Pharmacological Characterization

Enzyme Activity Assays (e.g., Acetylcholinesterase Inhibition Assays)

Enzyme activity assays are crucial for determining a compound's ability to modulate the activity of specific enzymes. For anticholinergic agents like Prampine, assessing the inhibition of acetylcholinesterase (AChE) is particularly relevant, as this enzyme hydrolyzes the neurotransmitter acetylcholine (B1216132). While detailed experimental data, such as IC50 values from in vitro acetylcholinesterase inhibition assays for this compound, was not found in the searched literature, a virtual screening study suggested that this compound has a good binding affinity with acetylcholinesterase. ncats.iobas.bgresearchgate.net This computational finding indicates a potential interaction, but experimental validation is required for a comprehensive understanding of its enzymatic activity profile.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are standard techniques used to quantify the affinity of a compound for specific receptors. These assays typically involve using a radioactively labeled ligand that binds to the receptor and measuring the displacement of this ligand by the test compound. Detailed experimental data from radioligand binding assays, including saturation or competition binding experiments, to determine the receptor affinity of this compound for various targets were not available in the searched literature within the specified sources.

Saturation binding experiments are used to determine the total number of receptor binding sites (Bmax) and the dissociation constant (Kd) of a radioligand for a receptor. No detailed data from saturation binding experiments involving this compound was found in the searched literature.

Competition binding experiments involve using a fixed concentration of a radioligand and varying concentrations of the test compound to determine its inhibition constant (Ki) or IC50 value, which reflects its affinity for the receptor. No detailed data from competition binding experiments characterizing the receptor affinity of this compound was found in the searched literature.

Saturation Binding Experiments

Functional Cell-Based Assays

Functional cell-based assays are used to assess the biological activity of a compound in a cellular context, measuring downstream effects of target interaction, such as changes in intracellular calcium levels or ion channel activity. Detailed experimental data from functional cell-based assays for this compound were not available in the searched literature within the specified sources.

Calcium flux assays are often used to measure the activation or inhibition of receptors, particularly G protein-coupled receptors, that couple to intracellular calcium mobilization. No detailed data from calcium flux assays evaluating the effects of this compound in receptor-expressing cell lines was found in the searched literature.

Calcium Flux Assays in Receptor-Expressing Cell Lines

Ligand-Protein Interaction Studies using Biophysical Techniques

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for the label-free analysis of molecular interactions, providing crucial data on binding kinetics, affinity, and thermodynamics. bas.bgdrugfuture.comresearchgate.net

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a technique that allows for the real-time monitoring of binding events between a ligand immobilized on a sensor surface and an analyte flowing over it. drugfuture.com Changes in refractive index at the sensor surface upon binding are detected and recorded as a sensorgram, which plots response units (related to mass bound) against time. drugfuture.com Analysis of the association and dissociation phases of the sensorgram allows for the determination of kinetic parameters, specifically the association rate constant (kon or ka) and the dissociation rate constant (koff or kd). drugfuture.com The equilibrium dissociation constant (KD), representing the binding affinity, can be calculated from the ratio of koff to kon (KD = koff / kon). drugfuture.com

While SPR is widely used to characterize protein-ligand interactions, including those involving small molecules like potential drug candidates, specific experimental data detailing the binding kinetics of this compound with any protein target using SPR were not identified in the conducted literature search. Therefore, it is not possible to present data tables or detailed research findings on this compound's binding kinetics via SPR in this section.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat absorbed or released during a molecular binding event under constant temperature conditions. bas.bgresearchgate.net By titrating a ligand into a solution containing the binding partner (e.g., a protein), the heat change upon each injection is measured, providing a complete thermodynamic profile of the interaction in a single experiment. bas.bgresearchgate.net ITC allows for the direct determination of the enthalpy change (ΔH) of binding. bas.bg Furthermore, analysis of the binding isotherm (heat change per injection versus molar ratio) yields the binding affinity (KA or KD) and the stoichiometry (n) of the interaction. bas.bgresearchgate.net From these parameters, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated using the relationship ΔG = -RTlnKA = ΔH - TΔS, where R is the gas constant and T is the absolute temperature.

ITC provides valuable insights into the driving forces of molecular recognition, indicating whether the binding is primarily driven by enthalpy (e.g., hydrogen bonds, van der Waals interactions) or entropy (e.g., hydrophobic effects, release of ordered solvent molecules). Despite its utility in characterizing protein-ligand thermodynamics, specific experimental data detailing the thermodynamic parameters of this compound's interaction with any protein target using ITC were not identified in the conducted literature search. Consequently, it is not possible to present data tables or detailed research findings on this compound's binding thermodynamics via ITC in this section.

Preclinical Model Systems for Mechanistic Elucidation Excluding Human Trials

In Vivo Pharmacodynamic Studies in Animal Models

In vivo pharmacodynamic studies in animal models are designed to evaluate the biological effects of a compound within a living system. These studies help to understand how a drug interacts with its target and the resulting physiological changes. Rodents, such as mice and rats, are commonly employed in these studies due to their tractability, genetic similarity to humans, and the availability of various research tools and models biotechfarm.co.ildrugdiscoverytrends.com.

Assessment of Cholinergic Modulation in Rodent Models

The cholinergic system plays a crucial role in various physiological processes, including neurotransmission, muscle control, and cognitive functions frontiersin.orgnih.gov. Assessing the modulation of the cholinergic system by a compound in rodent models involves evaluating its effects on acetylcholine (B1216132) synthesis, release, degradation, or receptor binding and downstream signaling. Studies in rodents have investigated cholinergic modulation in different brain regions and its impact on behavior and physiological responses frontiersin.orgnih.govscienceopen.comfrontiersin.org. For instance, research in rats has explored the role of central cholinergic modulation in inflammation and nociception ijpp.com. While rodent models are well-established for studying cholinergic modulation, specific data detailing the assessment of Prampine's effects on cholinergic modulation in these models were not found in the provided search results.

Evaluation of Antispasmodic Effects in Isolated Organ Preparations (e.g., guinea pig ileum)

Isolated organ preparations, particularly smooth muscle tissues like the guinea pig ileum, are classic ex vivo models used to evaluate the antispasmodic effects of compounds mdpi.comisciii.esnorecopa.no. The guinea pig ileum exhibits spontaneous contractile activity and responds to various neurotransmitters and pharmacological agents that modulate smooth muscle tone. By exposing the isolated ileum to a compound and observing its effect on induced contractions (e.g., by acetylcholine or histamine), researchers can determine if the compound possesses antispasmodic properties and investigate the underlying mechanisms isciii.esnih.govnih.gov. This model is considered a precise pharmacological tool for investigating the antispasmodic effect of various compounds mdpi.com. Although this is a standard method for evaluating antispasmodic activity, specific data on the evaluation of this compound's effects on isolated organ preparations like the guinea pig ileum were not available in the search results.

Target Engagement and Pathway Activation Studies in Animal Tissues

Target engagement studies aim to confirm that a compound interacts with its intended molecular target in a biological system, while pathway activation studies investigate the downstream cellular signaling events triggered by this interaction. These studies are crucial for understanding the mechanism of action and can be performed using various techniques on animal tissues obtained from in vivo studies or from ex vivo preparations. Methods can include binding assays, Western blotting to assess protein phosphorylation or expression, or functional assays to measure enzyme activity or reporter gene expression nih.govnih.gov. Positron emission tomography (PET) imaging is another technique that can be used in vivo to quantify target engagement in animal models nih.govnih.gov. While the principles of target engagement and pathway activation studies in animal tissues are well-established in preclinical research, specific data demonstrating these effects for this compound in animal tissues were not found in the provided search results.

Use of Genetically Modified Animal Models for Specific Target Validation

Genetically modified animal models, such as knockout or transgenic mice, are powerful tools for validating the role of specific genes or proteins as drug targets mpg.detaconic.comnih.govozgene.comnih.govcrownbio.comcriver.com. By altering the expression or function of a potential target in an animal, researchers can assess the impact on disease phenotypes or physiological responses and determine if a compound's effects are mediated through that specific target. These models allow for a more direct investigation of the relationship between a target and the observed pharmacological effects ozgene.comcrownbio.com. While genetically modified animal models are increasingly utilized in preclinical research for target validation, specific studies employing such models to validate the targets of this compound were not identified in the search results.

Advanced Research Methodologies and Future Perspectives

Integration of Multi-Omics Data for Systems-Level Understanding

Multi-omics research, which integrates data from various "omics" layers such as genomics, transcriptomics, proteomics, and metabolomics, is a transformative approach in biological sciences nih.govquanticate.com. This integration is crucial for uncovering the complex interactions and regulatory mechanisms underlying biological processes nih.gov. By combining data from different omics disciplines, researchers can achieve a more comprehensive understanding of complex biological systems quanticate.com.

Proteomic and Metabolomic Profiling in Response to Prampine

Proteomic research focuses on the expression, function, and interactions of proteins, which is essential for understanding their cellular functions and disease mechanisms nih.gov. Proteomic data are typically obtained through techniques like mass spectrometry (MS) nih.gov. Large-scale quantitative proteomics experiments can be carried out using different cell lines to analyze changes in proteomes under various conditions europa.eu. For instance, studies have used quantitative proteomics to analyze differences in protein activity in cells europa.eu.

Metabolomic profiling involves the measurement of multiple small molecule metabolites in biological specimens nih.gov. This approach provides insights into metabolic changes associated with diseases and treatments quanticate.com. Metabolomics is increasingly applied to disease research, leading to discoveries with implications for both form and function nih.gov. Untargeted metabolomics can be used to identify affected metabolic pathways and potential biomarkers nih.gov. Mass spectrometry (MS) is a core technology used in both proteomics and metabolomics research nih.govnih.gov. While direct research findings specifically detailing this compound's impact through proteomic and metabolomic profiling were not extensively found in the search results, these methodologies are standard in advanced biological research to understand a compound's effects on cellular processes and identify potential biomarkers or affected pathways nih.govquanticate.comeuropa.eunih.govnih.gov.

Network Pharmacology Approaches to Predict Polypharmacology

Network pharmacology utilizes computational tools to document the molecular interactions of drug molecules within living cells frontiersin.org. This approach is valuable for unraveling complex relationships between compounds and biological systems, aiding in the identification of new drug leads, targets, and the repurposing of existing molecules frontiersin.org. The conventional one-drug/one-target/one-disease approach is facing challenges, leading to a growing appreciation for network biology and polypharmacology methodologies that integrate omics data and target multiple pathways frontiersin.org. Network pharmacology assesses the impact of drugs on both the interactome and diseasome levels frontiersin.org. While specific network pharmacology studies on this compound were not detailed in the search results, this method is relevant for predicting the potential polypharmacological effects of compounds like this compound by analyzing its interactions within biological networks frontiersin.org.

Development of Targeted Delivery Systems for Preclinical Applications

Targeted drug delivery systems aim to deliver therapeutic agents specifically to desired tissues or cells, enhancing efficacy and minimizing side effects nih.govresearchgate.net. Polymeric nanoparticles (PNPs) represent a significant advancement in this field, offering versatility, biocompatibility, and the ability to encapsulate diverse therapeutic agents for controlled release nih.gov. The characteristics of the polymers used in PNP formulations are critical, influencing properties like size, shape, surface charge, and drug-loading capacity nih.gov. Recent developments include the creation of smart PNPs that respond to specific stimuli for precise drug release nih.gov. Preclinical data for these systems is encouraging nih.gov. Implantable drug delivery systems are also being developed for sustained, long-term release of active compounds in preclinical settings preclinapps.com. While the search results did not provide specific examples of targeted delivery systems developed for this compound, the principles and advancements in this area are directly applicable to exploring targeted delivery strategies for this compound in preclinical studies nih.govresearchgate.netnih.govpreclinapps.com.

Exploration of Novel Therapeutic Indications based on Mechanistic Insights

Understanding the mechanistic insights of a compound's interaction with biological systems is crucial for exploring novel therapeutic indications quanticate.com. Multi-omics approaches, by providing a comprehensive view of biological processes and identifying molecular targets, can facilitate the identification of new therapeutic applications quanticate.com. For example, multi-omics data can help identify biomarkers for disease diagnosis, prognosis, and treatment response, improving patient stratification and treatment outcomes quanticate.com. It can also aid in identifying specific molecular targets for therapeutic intervention quanticate.com. While the search results did not specifically detail novel therapeutic indications being explored for this compound, the application of advanced research methodologies, particularly multi-omics and mechanistic studies, is the foundation for identifying and validating new therapeutic uses for compounds quanticate.comfrontiersin.org.

Q & A

Q. What standardized protocols are recommended for assessing Prampine’s stability in experimental settings?

Methodological Answer: Stability studies should include controlled temperature gradients (e.g., -20°C for lyophilized powder, -80°C for solvent-based storage) and periodic analysis via HPLC or mass spectrometry to monitor degradation. Preclinical guidelines emphasize documenting batch-specific variations and calibration against reference standards to ensure reproducibility .

Q. How can researchers validate this compound’s purity in pharmacological assays?

Methodological Answer: Combine orthogonal techniques such as nuclear magnetic resonance (NMR) for structural verification, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and chromatography (e.g., reverse-phase HPLC) to quantify impurities. Cross-validate results with independent laboratories to mitigate instrumentation bias .

Q. What in vitro models are most suitable for preliminary evaluation of this compound’s biochemical interactions?

Methodological Answer: Use cell-free systems (e.g., enzyme inhibition assays) to isolate target engagement, followed by cell-based models (primary cultures or immortalized lines) with appropriate controls (e.g., vehicle and positive/negative controls). Document buffer composition, pH, and incubation times to ensure cross-study comparability .

Q. How should solubility and bioavailability challenges be addressed in this compound studies?

Methodological Answer: Employ physiologically relevant solvents (e.g., DMSO at <0.1% v/v) and use surfactants or lipid-based carriers for hydrophobic compounds. Pharmacokinetic profiling in animal models (e.g., rodents) should include plasma half-life measurements and tissue distribution analysis via LC-MS/MS .

Q. What ethical considerations apply to preclinical studies involving this compound?

Methodological Answer: Adhere to NIH guidelines for animal welfare, including justification of sample sizes, anesthesia protocols, and endpoint criteria. For human-derived cell lines, obtain institutional review board (IRB) approval and document informed consent procedures where applicable .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy across heterogeneous cellular models?

Methodological Answer: Conduct meta-analyses with stratification by model type (e.g., cancer vs. normal cells) and experimental conditions. Apply sensitivity analysis to identify confounding variables (e.g., oxygen tension, serum concentration) and use Bayesian statistics to quantify uncertainty in dose-response relationships .

Q. What experimental designs minimize off-target effects when studying this compound’s mechanism of action?

Methodological Answer: Implement CRISPR-based gene knockout or RNA interference to silence putative off-target pathways. Pair with computational docking studies to predict binding affinities for related receptors. Validate specificity using isoform-selective inhibitors or competitive binding assays .

Q. How can multi-omics approaches enhance understanding of this compound’s systemic effects?

Methodological Answer: Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data from treated vs. untreated models. Use pathway enrichment tools (e.g., Gene Ontology, KEGG) to identify convergent biological processes and prioritize follow-up functional assays .

Q. What strategies improve reproducibility in this compound-related pharmacological studies?

Methodological Answer: Standardize reporting using the ARRIVE guidelines for animal research and MIAME standards for omics data. Archive raw datasets (e.g., spectral files, chromatograms) in public repositories like Figshare or Zenodo, with metadata detailing instrumentation parameters and analysis pipelines .

Q. How should researchers adapt methodologies when studying this compound in complex tissue environments?

Methodological Answer: Utilize 3D organoid or ex vivo tissue slice cultures to mimic in vivo microenvironments. Combine with spatial transcriptomics or multiphoton microscopy to resolve compound distribution and cellular heterogeneity. Validate findings using patient-derived xenograft (PDX) models for translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.